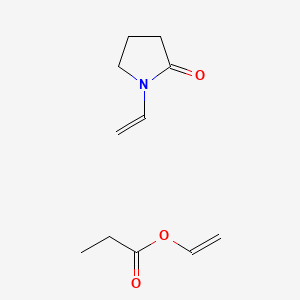
3,8-difluoro-5H-phenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Difluoro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are tricyclic N-heterocycles frequently encountered in various alkaloids and have been documented to possess significant biological and pharmaceutical activities . The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,8-Difluoro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-difluoro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridin-6-one: Lacks the fluorine atoms present in 3,8-difluoro-5H-phenanthridin-6-one.
3,8-Dibromo-5H-phenanthridin-6-one: Contains bromine atoms instead of fluorine.
Quinolin-2-one: Another tricyclic N-heterocycle with similar structural features.
Uniqueness
The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a unique and valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23818-35-1 |
|---|---|
Molekularformel |
C13H7F2NO |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
3,8-difluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) |
InChI-Schlüssel |
VNWWYNDTUKKDLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)



![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)







